N-(2-Naphthyl)-N'-(4-quinolinyl)urea
Description
N-(2-Naphthyl)-N'-(4-quinolinyl)urea is a urea derivative featuring a 2-naphthyl group and a 4-quinolinyl moiety attached to the urea backbone. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and agrochemicals.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-quinolin-4-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-16-10-9-14-5-1-2-6-15(14)13-16)23-19-11-12-21-18-8-4-3-7-17(18)19/h1-13H,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFHGNDBFZPPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl)-N’-(4-quinolinyl)urea typically involves the reaction of 2-naphthylamine with 4-quinolinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthyl)-N’-(4-quinolinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid and 2-naphthoic acid, while reduction could produce 2-naphthylamine and 4-quinolinamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which N-(2-Naphthyl)-N’-(4-quinolinyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table compares N-(2-Naphthyl)-N'-(4-quinolinyl)urea with similar urea derivatives, emphasizing substituent effects and molecular properties:
Substituent Effects on Properties
- Electron-Withdrawing Groups: Nitro (C₆H₄NO₂) and cyano (C₆H₄CN) substituents (e.g., ) increase polarity and acidity, improving solubility in polar solvents.
- Halogenation : Chlorine (e.g., ) enhances lipophilicity and may improve membrane permeability in biological systems.
- Heterocyclic Moieties: Quinolinyl and pyrimidinyl groups (e.g., ) introduce planar rigidity, favoring interactions with aromatic protein residues or DNA.
Key Differentiators of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
